molecular formula C10H12N2 B173250 4-(2-Aminopropan-2-yl)benzonitrile CAS No. 130416-46-5

4-(2-Aminopropan-2-yl)benzonitrile

Cat. No.: B173250
CAS No.: 130416-46-5
M. Wt: 160.22 g/mol
InChI Key: OOSCSCBYFWCCDC-UHFFFAOYSA-N
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Description

4-(2-Aminopropan-2-yl)benzonitrile is an organic compound with the molecular formula C10H12N2 It is characterized by a benzene ring substituted with a nitrile group and an isopropylamine group

Scientific Research Applications

4-(2-Aminopropan-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

“4-(2-Aminopropan-2-yl)benzonitrile” is classified as an irritant . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(2-Aminopropan-2-yl)benzonitrile involves the reaction of 2-bromophenylacetone with sodium cyanide in the presence of anhydrous sodium carbonate. This reaction yields 2-(2-bromophenyl)propanenitrile, which is then subjected to further reactions to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminopropan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while oxidation can produce carboxylic acids .

Mechanism of Action

The mechanism by which 4-(2-Aminopropan-2-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 4-(2-Amino-2-propyl)benzonitrile
  • 4-(1-amino-1-methylethyl)benzonitrile
  • 2-(4-Cyanophenyl)-2-aminopropane

Comparison: Compared to similar compounds, 4-(2-Aminopropan-2-yl)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-(2-aminopropan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSCSCBYFWCCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578011
Record name 4-(2-Aminopropan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130416-46-5
Record name 4-(2-Aminopropan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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